N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide is a complex organic compound that features a furan ring, a pyridazine ring, and a diphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide typically involves multiple steps, including the formation of the furan and pyridazine rings, followed by their coupling with the diphenylacetamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Scientific Research Applications
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The furan and pyridazine rings allow the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide
- N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)propionamide
- N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)cyclopentanecarboxamide
Uniqueness
N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide is unique due to the presence of the diphenylacetamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-24(23(18-8-3-1-4-9-18)19-10-5-2-6-11-19)25-15-17-30-22-14-13-20(26-27-22)21-12-7-16-29-21/h1-14,16,23H,15,17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQXRVCCMEZJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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